molecular formula C18H24BNO5 B13918689 2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole

2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole

Cat. No.: B13918689
M. Wt: 345.2 g/mol
InChI Key: DSQSTTZRZSQBLW-UHFFFAOYSA-N
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Description

2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole is a complex organic compound with a unique structure that includes a boronate ester group and an oxazole ring

Preparation Methods

The synthesis of 2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the boronate ester group: This can be achieved by reacting a phenylboronic acid derivative with a suitable diol under dehydrating conditions.

    Introduction of the oxazole ring: This step often involves cyclization reactions using appropriate precursors and catalysts.

    Methoxymethoxy group addition: This can be done through etherification reactions using methoxymethyl chloride and a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form phenol derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular processes.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other boronate esters and oxazole derivatives. Compared to these compounds, 2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole is unique due to the combination of its functional groups, which provides a distinct set of chemical properties and reactivity. Some similar compounds are:

    Phenylboronic acid derivatives: Used in Suzuki coupling reactions.

    Oxazole derivatives: Commonly found in pharmaceuticals and natural products.

This compound’s unique combination of a boronate ester and an oxazole ring makes it a versatile and valuable tool in various fields of scientific research.

Properties

Molecular Formula

C18H24BNO5

Molecular Weight

345.2 g/mol

IUPAC Name

2-[3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-methyl-1,3-oxazole

InChI

InChI=1S/C18H24BNO5/c1-12-10-20-16(23-12)13-7-8-14(15(9-13)22-11-21-6)19-24-17(2,3)18(4,5)25-19/h7-10H,11H2,1-6H3

InChI Key

DSQSTTZRZSQBLW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=NC=C(O3)C)OCOC

Origin of Product

United States

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